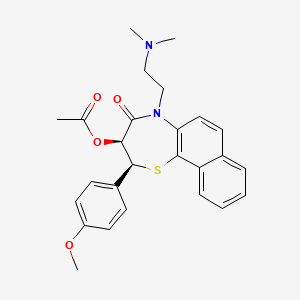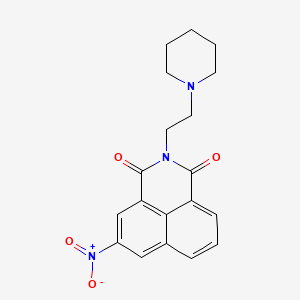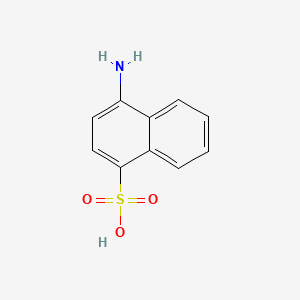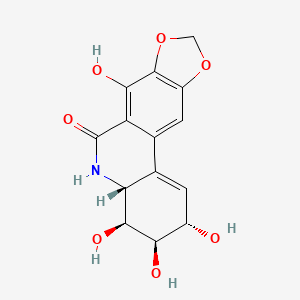![molecular formula C7H17NO7P2 B1677989 [1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)
[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NE58027 involves the reaction of piperidine with phosphonic acid derivatives under controlled conditions. The process typically includes the following steps:
Formation of the intermediate: Piperidine is reacted with a phosphonic acid derivative to form an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield NE58027.
Industrial Production Methods
Industrial production of NE58027 follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
NE58027 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphonic acid derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or potassium permanganate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives and substituted piperidine compounds.
Scientific Research Applications
NE58027 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in studies involving enzyme inhibition and protein interactions.
Medicine: NE58027 is investigated for its potential therapeutic effects, particularly in the treatment of bone-related diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes
Mechanism of Action
NE58027 exerts its effects by inhibiting the enzyme farnesyl diphosphate synthase. This inhibition disrupts the biosynthesis of isoprenoids, which are essential for various cellular functions. The compound binds to the active site of the enzyme, preventing the conversion of substrates into products .
Comparison with Similar Compounds
Similar Compounds
Alendronic acid: Another bisphosphonate used in the treatment of bone diseases.
Risedronic acid: Similar to NE58027, it inhibits farnesyl diphosphate synthase.
Ibandronic acid: Used for the prevention and treatment of osteoporosis.
Uniqueness
NE58027 is unique due to its specific molecular structure, which allows it to interact with farnesyl diphosphate synthase in a distinct manner. This unique interaction makes it a valuable tool in research focused on enzyme inhibition and related pathways .
Properties
Molecular Formula |
C7H17NO7P2 |
|---|---|
Molecular Weight |
289.16 g/mol |
IUPAC Name |
(1-hydroxy-1-phosphono-2-piperidin-2-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H17NO7P2/c9-7(16(10,11)12,17(13,14)15)5-6-3-1-2-4-8-6/h6,8-9H,1-5H2,(H2,10,11,12)(H2,13,14,15) |
InChI Key |
GKUBJNUBGKBXKR-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
C1CCNC(C1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NE58027; NE 58027; NE-58027. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid](/img/structure/B1677913.png)





![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)

![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)



